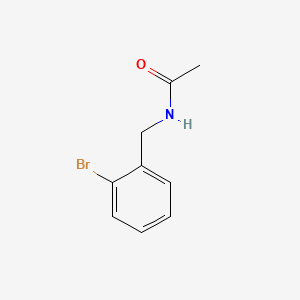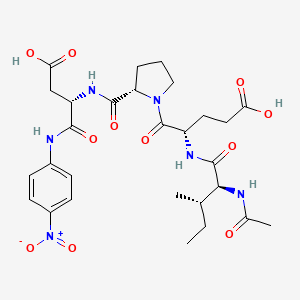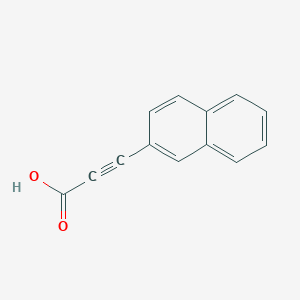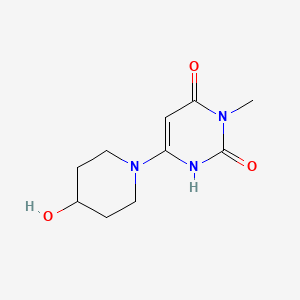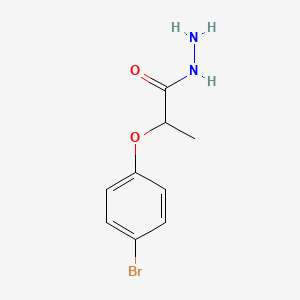
2-(4-Bromphenoxy)propansäurehydrazid
Übersicht
Beschreibung
2-(4-Bromophenoxy)propanohydrazide is an organic compound with the molecular formula C₉H₁₁BrN₂O₂. It is a derivative of propanohydrazide, featuring a bromophenoxy group attached to the second carbon of the propanohydrazide backbone.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenoxy)propanohydrazide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of heterocyclic compounds.
Biology: For studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that the compound is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles . These classes of compounds have various biological activities, suggesting that 2-(4-Bromophenoxy)propanohydrazide may interact with multiple targets.
Mode of Action
It has been used to synthesize a coordination compound with nickel (ii), where it forms a bidentate coordination through the carbonyl oxygen atom and the amine nitrogen . This suggests that the compound may interact with its targets through similar mechanisms, potentially influencing the function of these targets.
Result of Action
Derivatives of hydrazide, which is a functional group in this compound, are known to exhibit antibacterial, antifungal, and antiviral activities . Therefore, it is possible that 2-(4-Bromophenoxy)propanohydrazide may have similar effects, depending on its specific targets and mode of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)propanohydrazide typically involves the reaction of 4-bromophenol with 2-bromopropanoic acid to form 2-(4-bromophenoxy)propanoic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 2-(4-Bromophenoxy)propanohydrazide are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Bromophenoxy)propanohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Cyclization Reactions: It can participate in cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Aldehydes/Ketones: For condensation reactions.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products:
Hydrazones: Formed from condensation reactions.
Heterocycles: Such as oxadiazoles and triazoles from cyclization reactions.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Chlorophenoxy)propanohydrazide
- 2-(4-Fluorophenoxy)propanohydrazide
- 2-(4-Methylphenoxy)propanohydrazide
Comparison: 2-(4-Bromophenoxy)propanohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and electron-withdrawing nature influence the compound’s chemical behavior and interactions .
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYQCKNAHEZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402125 | |
| Record name | 2-(4-bromophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325778-59-4 | |
| Record name | 2-(4-bromophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide?
A1: The crystal structure analysis reveals that the bromophenoxy group and the propanohydrazide moiety within the molecule are not coplanar. Instead, they are offset by a dihedral angle of 82.81° []. This information can be valuable for understanding potential interactions with other molecules. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonding between the N-H groups and the oxygen atoms, forming columnar structures along the b-axis []. This type of packing information can be important for understanding the physical properties of the compound.
Q2: What is the primary use of 2-(4-Bromophenoxy)propanohydrazide?
A2: The abstract states that 2-(4-Bromophenoxy)propanohydrazide is a crucial intermediate in the synthesis of heterocyclic compounds []. Specifically, it is used to create azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles []. These heterocyclic compounds have diverse applications in medicinal and materials chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

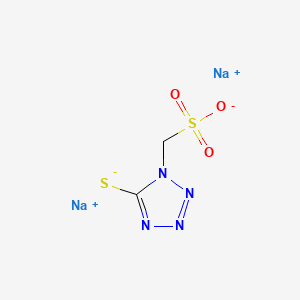
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
